1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]
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Overview
Description
1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] typically involves multi-step organic reactions. One common method includes the reaction of m-phenylenediamine with formaldehyde to form the intermediate bis(methyleneimino) compound. This intermediate is then reacted with 3-phenoxypropan-2-ol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: The methyleneimino linkages can be reduced to form secondary amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] involves its interaction with specific molecular targets and pathways. The phenoxy groups may interact with enzymes or receptors, modulating their activity. The methyleneimino linkages can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1,1’-[o-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]
- 1,1’-[p-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]
- 1,1’-[m-Phenylenebis(methyleneimino)]bis[2-phenoxyethanol]
Comparison: 1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to its ortho- and para- isomers, the meta- configuration may result in different steric and electronic effects, influencing its chemical behavior and applications. Additionally, the presence of the 3-phenoxypropan-2-ol moiety provides unique functional groups that can participate in various chemical reactions, distinguishing it from similar compounds with different substituents.
Properties
CAS No. |
85187-40-2 |
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Molecular Formula |
C26H32N2O4 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[[3-[[(2-hydroxy-3-phenoxypropyl)amino]methyl]phenyl]methylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C26H32N2O4/c29-23(19-31-25-10-3-1-4-11-25)17-27-15-21-8-7-9-22(14-21)16-28-18-24(30)20-32-26-12-5-2-6-13-26/h1-14,23-24,27-30H,15-20H2 |
InChI Key |
MNGXXCXCQQWXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCC2=CC(=CC=C2)CNCC(COC3=CC=CC=C3)O)O |
Origin of Product |
United States |
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